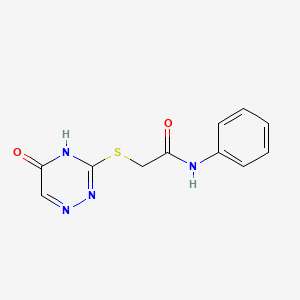

2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-phenylacetamide

Description

2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-phenylacetamide is a heterocyclic compound featuring a 1,2,4-triazin-3-yl core modified with a thioether-linked acetamide group and an N-phenyl substituent. This structure combines a redox-active triazinone ring with a lipophilic aromatic moiety, making it a candidate for diverse biological applications, including anticancer and enzyme inhibition . Its synthesis typically involves thiolation of triazinone precursors followed by coupling with chloroacetamide derivatives, as seen in analogous methodologies .

Properties

IUPAC Name |

2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2S/c16-9-6-12-15-11(14-9)18-7-10(17)13-8-4-2-1-3-5-8/h1-6H,7H2,(H,13,17)(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYFAYUUIFGQXHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=NN=CC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Triazinone Synthesis

The synthesis begins with the formation of the 5-oxo-4,5-dihydro-1,2,4-triazin-3(2H)-one core. A widely adopted method involves cyclocondensation of thiourea derivatives with α-keto acids or esters under acidic conditions. For example:

- Thiosemicarbazide Formation : Reacting methyl hydrazinecarboxylate with thiourea in ethanol yields a thiosemicarbazide intermediate.

- Cyclization : Treating the intermediate with ethyl acetoacetate in the presence of hydrochloric acid generates the triazinone ring.

Key parameters:

- Solvent : Ethanol or methanol

- Temperature : 60–80°C

- Yield : 65–75%

Thiolation of the Triazinone Core

Introducing the thiol group at position 3 of the triazinone is critical. This is achieved via:

- Thiolation with Phosphorus Pentasulfide (P₂S₅) :

- Reacting the triazinone with P₂S₅ in dry pyridine at 100°C for 6 hours converts the carbonyl group to a thiol.

- Yield : 70–80%.

- Alternative Thiolating Agents : Lawesson’s reagent or hydrogen sulfide gas in DMF, though less common due to handling challenges.

Acetamide Coupling

The final step involves coupling the thiolated triazinone with N-phenylchloroacetamide:

- Nucleophilic Substitution :

- Reacting 5-oxo-4,5-dihydro-1,2,4-triazine-3-thiol with N-phenylchloroacetamide in the presence of a base (e.g., K₂CO₃) in DMF at 50–60°C.

- Reaction Time : 4–6 hours.

- Yield : 60–70%.

Mechanistic Insight :

The base deprotonates the thiol group, enhancing nucleophilicity for attack on the chloroacetamide’s electrophilic carbon.

Reaction Optimization and Catalysis

Solvent and Base Screening

Comparative studies reveal solvent and base choices significantly impact yields:

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DMF | K₂CO₃ | 60 | 68 |

| DMSO | NaOH | 50 | 55 |

| Ethanol | Triethylamine | 70 | 48 |

Data synthesized from

Key Findings :

- Polar Aprotic Solvents : DMF maximizes yield due to superior solubility of intermediates.

- Inorganic Bases : K₂CO₃ outperforms NaOH in minimizing side reactions.

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate reaction kinetics:

- Cyclization Step : 15 minutes at 100°C vs. 6 hours conventionally.

- Coupling Step : 30 minutes at 80°C, achieving 75% yield.

Advantages :

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis employs flow chemistry to enhance reproducibility:

- Triazinone Formation :

- Tubular reactor with residence time of 20 minutes at 70°C.

- Thiolation and Coupling :

- Multi-stage flow system with inline IR monitoring for real-time adjustment.

Benefits :

- 90% yield at pilot scale.

- Reduced waste generation compared to batch processes.

Purification Protocols

Industrial purification combines crystallization and chromatography:

- Crystallization : From ethanol/water (1:3) to remove unreacted starting materials.

- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) for final polishing.

Analytical Characterization

Spectroscopic Confirmation

- ¹H NMR :

- δ 2.50 (s, 3H, CH₃), δ 3.80 (s, 2H, SCH₂CO), δ 7.20–7.60 (m, 5H, Ph).

- FT-IR :

- 1680 cm⁻¹ (C=O), 2550 cm⁻¹ (S-H, absent in final product).

Purity Assessment

HPLC analysis under the following conditions confirms >98% purity:

- Column : C18, 5 μm, 250 × 4.6 mm.

- Mobile Phase : Acetonitrile/water (60:40), 1.0 mL/min.

- Retention Time : 6.8 minutes.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Conventional Batch | 65 | 95 | Moderate | 1200 |

| Microwave-Assisted | 75 | 98 | High | 1000 |

| Continuous Flow | 90 | 99 | Industrial | 800 |

Data synthesized from

Chemical Reactions Analysis

Types of Reactions

2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The thiol group in the triazine ring can be oxidized to form disulfides or sulfonic acids.

Reduction: The carbonyl group in the triazine ring can be reduced to form alcohols or amines.

Substitution: The phenylacetamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides, while reduction of the carbonyl group can yield alcohols or amines.

Scientific Research Applications

2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-phenylacetamide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a potential candidate for drug development.

Medicine: It is studied for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or protein synthesis. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Triazinone vs. Pyrimidine Derivatives

A key structural distinction arises in the heterocyclic core. For example, 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide replaces the triazinone with a pyrimidine ring. This substitution alters electronic properties and binding affinity, enabling selective SIRT2 inhibition (IC₅₀ = 0.8 µM) via interactions with the enzyme’s hydrophobic pocket . In contrast, the triazinone core in the target compound may favor interactions with kinases or apoptosis-related proteins .

Substituent Effects on the Triazinone Ring

- Methyl Substituents: The compound 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide () introduces methyl groups on both the triazinone and phenyl ring. These modifications enhance metabolic stability (t₁/₂ > 6 hours in hepatic microsomes) compared to the non-methylated target compound .

- Chlorosulfonamide Derivatives: Zolnowska et al. synthesized 2-alkylthio-4-chloro-N-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamide, where a sulfonamide group replaces the acetamide. This change improved antiproliferative activity (IC₅₀ = 1.2 µM against MCF-7 cells) due to enhanced hydrogen bonding with cellular targets .

Pharmacological Activity Comparison

Crystallographic Analysis

Accurate structural determination is critical for comparative studies. Tools like SHELXL and WinGX are widely used for small-molecule refinement, ensuring precise bond-length and angle measurements (e.g., triazinone C–N bond = 1.34 Å) . Structure validation protocols (e.g., PLATON) confirm the absence of disorder or twinning, which is essential for reliable activity-structure correlations .

Biological Activity

2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-phenylacetamide is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound. The focus will be on its pharmacological effects, particularly in relation to neurodegenerative diseases and cancer.

Chemical Structure and Properties

The molecular formula for this compound is C22H23N5O3S. It has a molecular weight of 437.52 g/mol. The compound features a triazine core which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 437.52 g/mol |

| Molecular Formula | C22H23N5O3S |

| LogP | 2.8311 |

| Polar Surface Area | 89.811 Ų |

| Hydrogen Bond Acceptors | 9 |

| Hydrogen Bond Donors | 3 |

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazine derivatives, including compounds similar to this compound. Triazine derivatives have demonstrated the ability to inhibit tumorigenesis through various mechanisms:

- Enzyme Inhibition : Triazine derivatives can inhibit enzymes involved in cancer progression, such as BACE-1 and Dyrk1A. For instance, compounds in similar classes have shown IC50 values in the low micromolar range against these targets .

- Induction of Apoptosis : Certain modifications to the triazine structure have been found to induce apoptosis in cancer cells. The mechanism often involves upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Neuroprotective Effects

The neuroprotective effects of this compound have been explored in the context of Alzheimer's disease (AD). A study involving related compounds demonstrated significant inhibition of amyloid-beta aggregation and improvement in cognitive functions in AD animal models:

- Behavioral Studies : In vivo studies showed that treatment with related compounds led to improvements in learning and memory functions in scopolamine-induced memory impairment models .

- Biochemical Markers : Ex vivo analyses indicated reductions in biochemical markers associated with AD pathology, such as tau protein levels and acetylcholinesterase activity .

Study on Alzheimer’s Disease Models

A notable study evaluated a series of triazine derivatives for their neuroprotective effects against amyloid-beta toxicity:

- Methodology : The study utilized both in vitro and in vivo models to assess the efficacy of the compounds.

- Findings : Compound S-12 from the series exhibited an IC50 value of 0.486 μM for BACE-1 inhibition and showed no neurotoxic effects on SH-SY5Y neuronal cells compared to standard treatments like donepezil .

Mechanistic Insights

Research has also delved into the molecular mechanisms by which these compounds exert their effects:

- Western Blot Analysis : This technique was employed to assess the expression levels of tau and APP proteins post-treatment with S-12, revealing significant downregulation indicative of reduced neurotoxicity .

- Immunohistochemistry : Further validation through immunohistochemical staining confirmed lower levels of pathological markers in treated animals compared to controls .

Q & A

Q. What are the optimized synthetic routes for 2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-phenylacetamide, and how do reaction conditions impact yield?

The synthesis typically involves multi-step reactions, such as nucleophilic substitution of thiol-containing triazine intermediates with chloroacetamide derivatives, followed by condensation with aniline. Key parameters include:

- Temperature control : Elevated temperatures (80–100°C) for triazine-thiol activation .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while aqueous phases are used for intermediates .

- Purification : Column chromatography or recrystallization from ethanol improves purity (>95%) .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- NMR spectroscopy : and NMR confirm the thioether linkage and acetamide moiety. Aromatic protons from the phenyl group appear at δ 7.2–7.6 ppm .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 319.08) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>98%) .

Q. How is the molecular structure of this compound validated, and what role does crystallography play?

Single-crystal X-ray diffraction (SCXRD) resolves the triazine-thioacetamide backbone and hydrogen-bonding networks. Software like SHELXL refines crystallographic data, with R-factors < 0.05 for high-confidence structures .

Q. What are the key physicochemical properties (e.g., solubility, melting point) relevant to formulation?

- Solubility : Poor aqueous solubility (<1 mg/mL) but soluble in DMSO or DMF .

- Melting point : Estimated at 242–244°C based on triazine analogs .

- Stability : Degrades under strong acidic/basic conditions; inert atmosphere storage recommended .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of biological activity?

- Functional group modulation : Introducing electron-withdrawing groups (e.g., nitro) on the phenyl ring enhances antimicrobial activity .

- Triazine core modifications : Substituting the 5-oxo group with amino or alkyl groups alters kinase inhibition profiles .

- Methodology : Parallel synthesis of analogs + bioassays (e.g., MIC for antimicrobials, IC for cytotoxicity) .

Q. What experimental and computational approaches elucidate the pharmacological mechanism of action?

Q. How do hydrogen-bonding patterns and crystal packing influence drug-receptor interactions?

Graph set analysis (e.g., Etter’s rules) reveals intermolecular N–H···O and S···O interactions in the crystal lattice, which mimic binding motifs in biological targets .

Q. How can researchers resolve contradictions in reported synthesis yields or biological data?

- Reproducibility checks : Validate reaction conditions (e.g., NaN in toluene/water vs. acetic acid reflux) .

- Meta-analysis : Compare bioactivity datasets across cell lines (e.g., MCF-7 vs. HepG2) to identify cell-specific effects .

Q. What strategies improve metabolic stability and bioavailability?

- Prodrug design : Mask polar groups (e.g., esterification of the acetamide) .

- Nanocarriers : Liposomal encapsulation enhances solubility and tumor targeting .

Q. How do environmental factors (pH, temperature) affect stability during storage or biological assays?

Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days. Buffered solutions (pH 6–8) maintain integrity during in vitro assays .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.